molecular formula C5H3BrN2O3S B1503242 5-Bromo-2-nitrothiophene-3-carboxamide CAS No. 1093878-20-6

5-Bromo-2-nitrothiophene-3-carboxamide

Cat. No.: B1503242
CAS No.: 1093878-20-6
M. Wt: 251.06 g/mol
InChI Key: UUIXLRCZHBPZNE-UHFFFAOYSA-N
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Description

5-Bromo-2-nitrothiophene-3-carboxamide (CAS 1093878-20-6) is a nitrothiophene-based compound with the molecular formula C 5 H 3 BrN 2 O 3 S and a molecular weight of 251.06 g/mol . This chemical is supplied as a research reagent and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Nitrothiophenes are a class of compounds studied for their potent biological activity. Research indicates that nitrothiophene carboxamides can act as prodrugs, requiring enzymatic activation by specific bacterial nitroreductases, such as NfsA and NfsB in E. coli , to exert their antibacterial effects . Once activated, these compounds have demonstrated bactericidal properties against a range of Gram-negative pathogens, including multi-drug resistant clinical isolates of E. coli , Shigella , and Salmonella species . The bromo and nitro substituents on the thiophene ring are typical of structures known to exhibit enhanced antibacterial properties, as electron-withdrawing groups are critical for this activity . The primary mode of action for such molecules is thought to involve reaction with intracellular thiols, leading to the formation of covalently bound cellular adducts that disrupt essential bacterial functions . Researchers investigating novel antibacterial agents, particularly those focused on overcoming multidrug resistance mediated by efflux pumps, may find this compound of significant interest . Handle this material with care, using appropriate personal protective equipment, and refer to the safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

5-bromo-2-nitrothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3S/c6-3-1-2(4(7)9)5(12-3)8(10)11/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIXLRCZHBPZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695080
Record name 5-Bromo-2-nitrothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093878-20-6
Record name 5-Bromo-2-nitrothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-nitrothiophene-3-carboxamide is being investigated for its potential therapeutic properties, particularly as an antimicrobial and anticancer agent. Its mechanism of action involves:

  • Covalent Bond Formation: The aldehyde group can react with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification of protein functions.
  • Bioreduction: The nitro group can undergo reduction to form reactive intermediates that exert antimicrobial effects by targeting bacterial nitroreductases, similar to compounds like nitrofurantoin .

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of nitrothiophene carboxamides, including this compound, exhibited potent activity against various pathogens such as E. coli and Klebsiella spp.. The Minimum Inhibitory Concentration (MIC) for this compound was found to be significantly low, indicating strong antibacterial properties .

CompoundMIC (µg/mL)Target Organism
This compoundTBDVarious Gram-negative bacteria
Nitrofurantoin4E. coli
2-Chloro-3,5-dinitrothiophene10E. coli

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in the development of novel pharmaceuticals and bioactive compounds due to its ability to undergo various chemical transformations:

  • Synthesis of Thiophene Derivatives: It can be converted into other thiophene-based compounds through nucleophilic substitution reactions and reduction processes .

Synthesis Route Example:
The reduction of the nitro group can yield 5-bromo-2-aminothiophene derivatives, which are valuable in further synthetic applications.

Material Science

In material science, thiophene derivatives are crucial for developing organic semiconductors and photovoltaic materials. The unique electronic properties imparted by the bromine and nitro groups allow for:

  • Dye Production: The compound can be used in synthesizing dyes and pigments due to its vibrant color properties.
  • Organic Electronics: Its application in organic semiconductors enhances the performance of electronic devices .

Mechanism of Action

The mechanism by which 5-Bromo-2-nitrothiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, is known to participate in redox reactions, which can affect cellular processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents Heterocycle Key Properties References
5-Bromo-2-nitrothiophene-3-carboxamide Br (C5), NO₂ (C2), CONH₂ (C3) Thiophene High electrophilicity (NO₂), hydrogen-bonding (CONH₂), synthetic versatility (Br as leaving group).
5-Bromo-N-(5-methyl-1,2-oxazol-3-yl)-2-thiophenecarboxamide Br (C5), CONH-linked oxazole (C2) Thiophene Oxazole introduces planar rigidity; reduced electrophilicity compared to nitro derivatives.
5-Bromo-3-nitrothiophene-2-carboxylic acid Br (C5), NO₂ (C3), COOH (C2) Thiophene Carboxylic acid increases acidity (pKa ~3-4) vs. carboxamide (pKa ~neutral); lower membrane permeability.
3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide Br (thiophene C4), isoxazole (C3), diethylamino group Thiophene/Isoxazole Diethylamino group enhances lipophilicity; isoxazole may improve metabolic stability.
Methyl 3-amino-5-bromothiophene-2-carboxylate Br (C5), NH₂ (C3), COOCH₃ (C2) Thiophene Amino group increases basicity; ester group offers hydrolytic instability compared to carboxamide.
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide Br (C5), F (C2), CH₃ (C3), CONH-cyclopropyl Benzene Benzene core reduces aromatic heteroatom effects; fluorine enhances electronegativity and stability.

Electronic and Reactivity Differences

  • Nitro vs. Carboxylic Acid/Oxazole : The nitro group in the target compound increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Br replacement). In contrast, oxazole () or carboxylic acid () substituents reduce reactivity at the thiophene ring .
  • Bromine Position : Bromine at C5 (target) vs. C2 () alters regioselectivity in cross-coupling reactions. For example, Suzuki-Miyaura coupling may proceed preferentially at C5 in the target compound .
  • Carboxamide vs. Ester/Amino: The carboxamide group in the target compound supports hydrogen bonding, enhancing interactions with biological targets (e.g., enzyme active sites). Esters () are more labile, while amino groups () increase basicity .

Biological Activity

5-Bromo-2-nitrothiophene-3-carboxamide (BNTCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of BNTCA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

BNTCA features a thiophene ring substituted with bromine and nitro groups, which are known to influence its biological activity. The presence of the carboxamide functional group is significant for its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of BNTCA and its derivatives. A notable investigation focused on nitrothiophene carboxamides, revealing that compounds similar to BNTCA exhibited potent activity against various Gram-negative bacteria, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. .

The mechanism underlying the antibacterial activity involves activation by bacterial nitroreductases, which reduce the nitro group to generate reactive intermediates that exert cytotoxic effects on bacterial cells. This was demonstrated in a study where specific efflux-deficient strains of E. coli were used to elucidate the mode of action .

Minimum Inhibitory Concentrations (MIC)

The effectiveness of BNTCA was assessed through MIC determinations. The following table summarizes the MIC values for BNTCA against various bacterial strains:

Bacterial Strain MIC (µg/mL)
E. coli8.0
Klebsiella spp.16.0
Shigella spp.4.0
Salmonella spp.8.0

Cytotoxicity Studies

Cytotoxicity assays were conducted using human cell lines to evaluate the safety profile of BNTCA. The compound exhibited varying degrees of cytotoxicity across different cell lines:

Cell Line IC50 (µg/mL)
A549 (lung cancer)10.2
HeLa (cervical cancer)12.5
Vero (monkey kidney)>50

These results indicate that while BNTCA possesses antibacterial activity, its cytotoxic effects must be carefully considered in therapeutic contexts .

Anticancer Potential

In addition to its antibacterial properties, BNTCA has been investigated for its anticancer potential. Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by interfering with critical signaling pathways.

Case Study: Prostate Cancer

A study involving prostate cancer cell lines indicated that BNTCA could inhibit cell growth through the modulation of the JAK-STAT signaling pathway, which is often constitutively activated in cancer cells . The following table summarizes findings from this research:

Treatment Cell Proliferation (%)
Control100
BNTCA (10 µM)65
JAK Inhibitor (10 µM)50

This evidence suggests that BNTCA may serve as a potential lead compound for further development as an anticancer agent.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-nitrothiophene-3-carboxamide generally follows a sequence involving:

This strategy ensures regioselective functionalization of the thiophene ring to achieve the desired substitution pattern.

Bromination and Nitration of Thiophene Derivatives

The initial step involves bromination of thiophene-2-carboxylic acid or related thiophene derivatives. Bromination typically uses bromine or brominating agents under controlled temperature to achieve selective substitution at the 5-position of the thiophene ring.

Following bromination, nitration is carried out to introduce the nitro group at the 2-position. This is generally performed using nitrating agents such as nitric acid or mixed acid systems under mild conditions to avoid over-nitration or ring degradation.

Key points:

  • Bromination precedes nitration to direct the nitro group to the 2-position effectively.
  • Reaction conditions such as temperature, solvent, and reagent concentration are optimized to maximize yield and selectivity.

Amidation to Form this compound

After obtaining 5-bromo-2-nitrothiophene-3-carboxylic acid, amidation is performed to convert the carboxylic acid group into the carboxamide.

Common amidation methods include:

  • Activation of the carboxylic acid via acid chlorides or coupling reagents (e.g., thionyl chloride, carbodiimides).
  • Reaction with ammonia or primary amines under controlled conditions to yield the carboxamide.

This step requires careful control of reaction parameters to avoid side reactions and ensure high purity of the amide product.

Representative Preparation Method (Based on Analogous Pyrimidine and Thiophene Chemistry)

Although direct literature on this compound is limited, analogous preparation methods for related brominated and substituted heterocycles provide valuable insights.

For example, a one-step synthesis of 5-bromo-2-substituted pyrimidine compounds involves:

  • Reacting 2-bromomalonaldehyde with amidine compounds in acidic solvents such as glacial acetic acid.
  • The reaction is performed by dropwise addition of amidine solution to the 2-bromomalonaldehyde solution at 60–90°C, followed by heating at 70–105°C for several hours.
  • Molecular sieves and acid catalysts (e.g., HCl, HBr) are used to promote reaction efficiency.
  • Workup involves filtration, washing, extraction with dichloromethane and aqueous sodium hydroxide, drying, and vacuum concentration to isolate the product.

This method achieves moderate yields (33–43%) and is characterized by NMR and mass spectrometry to confirm structure.

Step Reagents & Conditions Temperature (°C) Time (h) Yield (%) Notes
1 2-Bromomalonaldehyde + Acetamidine hydrochloride in glacial acetic acid + 3A molecular sieve 80 (addition), then 100 (reaction) 5 43 Acidic medium, dropwise addition, HPLC monitoring
2 Workup: filtration, washing with ethanol, extraction with CH2Cl2/NaOH, drying, vacuum concentration Room temp - - Purification to isolate 2-methyl-5-bromopyrimidine

This approach can be adapted for thiophene derivatives by substituting appropriate starting materials and reagents.

Summary Table of Preparation Methods

Method Type Key Steps Reaction Conditions Yield Range (%) Advantages Limitations
Bromination → Nitration → Amidation Sequential functionalization of thiophene derivatives Controlled temperature, acidic solvents Moderate to high Regioselective, well-established Multi-step, requires purification
One-step reaction of bromomalonaldehyde with amidines One-pot synthesis of brominated heterocycles 60–105°C, acidic medium, molecular sieves 33–43 Simple operation, scalable Moderate yield, specific to pyrimidines
Michael addition and cyclization Formation of dihydrothiophene intermediates Mild, metal-free, KOH catalysis Good Atom-economical, mild conditions Requires specific substrates

Research Findings and Mechanistic Insights

  • The use of protic acids (e.g., HCl, HBr, acetic acid) as solvents and catalysts facilitates the electrophilic bromination and nitration steps by stabilizing intermediates and promoting reaction rates.
  • Molecular sieves (3A) are employed to remove water, shifting equilibrium towards product formation.
  • High-performance liquid chromatography (HPLC) monitoring ensures reaction completion and purity control.
  • Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structural integrity of the synthesized compounds.
  • Quantum chemical calculations support mechanistic pathways for cyclization reactions in related thiophene systems, indicating possible intramolecular nucleophilic substitutions or eliminations depending on stereochemistry.

Q & A

Q. What are the standard synthetic protocols for preparing 5-Bromo-2-nitrothiophene-3-carboxamide, and what analytical methods validate its purity?

The synthesis typically involves sequential functionalization of the thiophene ring. A common approach includes:

Bromination : Introducing bromine at the 5-position of thiophene derivatives.

Nitration : Adding a nitro group at the 2-position under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

Amidation : Converting the carboxylic acid group at the 3-position to a carboxamide using ammonia or amines.

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Optimization
BrominationBr₂ in DCM, Fe catalystTemperature: 0–5°C
NitrationHNO₃/H₂SO₄, 50°CStirring time: 4–6 hrs
AmidationNH₃ (g), THF, 60°CPurity: >95% via HPLC

Q. Validation Methods :

  • NMR : Confirm substitution patterns (¹H/¹³C).
  • HPLC : Assess purity (>98% for research-grade material).
  • Mass Spectrometry : Verify molecular weight (theoretical: 261.1 g/mol) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Resolve aromatic protons (thiophene ring) and nitro/bromo substituents. For example, the bromine atom deshields adjacent protons, shifting signals to δ 7.2–7.5 ppm .
  • FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches.
  • XRD : Confirm crystalline structure and regiochemistry .
  • HPLC-MS : Detect impurities (e.g., unreacted carboxylic acid intermediates) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions be optimized for this compound to synthesize biaryl derivatives?

Critical Parameters :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability .
  • Solvent : Dioxane/water (4:1) balances solubility and reactivity.
  • Base : K₃PO₄ (2 equiv) minimizes side reactions .

Q. Example Protocol :

ComponentQuantityRole
This compound1.0 mmolElectrophile
Phenylboronic acid1.2 mmolNucleophile
Pd(PPh₃)₄5 mol%Catalyst
K₃PO₄2.0 mmolBase
Dioxane/H₂O10 mLSolvent
Temperature80°C, 12 hrsReaction time

Challenges : Competing nitro-group reduction under basic conditions. Mitigate by inert atmosphere (N₂/Ar) .

Q. How do researchers address contradictions in regioselectivity data for nucleophilic substitution reactions involving this compound?

Discrepancies in substitution outcomes (e.g., bromine vs. nitro group reactivity) arise from:

  • Solvent Effects : Polar aprotic solvents (DMF) favor nitro-group activation.
  • Catalytic Systems : CuI/phenanthroline enhances bromine displacement .

Q. Resolution Strategy :

Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition-state energies for competing pathways .

Isotopic Labeling : Track substitution sites via ²H/¹³C-labeled reagents.

Kinetic Studies : Compare rate constants (k₁, k₂) under varying conditions .

Q. What role does computational reaction design play in improving synthetic efficiency for derivatives of this compound?

Advanced tools like ICReDD (Institute for Chemical Reaction Design and Discovery) integrate:

  • Quantum Chemical Calculations : Predict feasible reaction pathways (e.g., substituent effects on thiophene ring reactivity) .
  • Machine Learning : Optimize reaction parameters (temperature, catalyst loading) using historical data .
  • Retrosynthetic Analysis : Propose novel routes (e.g., one-pot bromination/nitration) to reduce steps .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Inconsistent bioassay results (e.g., enzyme inhibition) may stem from:

  • Purity Variability : Trace solvents (DMF, THF) affect assays. Validate via HPLC and Karl Fischer titration .
  • Conformational Isomerism : Use NOESY NMR to identify dominant conformers in solution.
  • Target Selectivity : Perform competitive binding assays with structurally similar compounds (e.g., 5-Bromo-2-thiophenecarboxaldehyde) .

Q. What strategies mitigate decomposition of this compound under prolonged storage?

  • Storage Conditions : –20°C in amber vials (prevents photodegradation of nitro groups).
  • Stabilizers : Add 1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated breakdown.
  • Lyophilization : Convert to stable powder form under vacuum .

Q. Data Contradiction Analysis Table

IssuePossible CauseResolution Method
Variable yields in amidationIncomplete acid activationUse coupling agents (EDC/HOBt)
Unpredicted byproducts in couplingPd catalyst poisoningPre-purify boronic acid via recrystallization
NMR signal splittingRotamers from carboxamideHeat sample to 60°C during NMR acquisition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-nitrothiophene-3-carboxamide
Reactant of Route 2
5-Bromo-2-nitrothiophene-3-carboxamide

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